2-(1H-pyrazol-1-yl)propan-1-ol
Overview
Description
2-(1H-pyrazol-1-yl)propan-1-ol: is a chemical compound with the molecular formula C6H10N2O It consists of a pyrazole ring attached to a propanol group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which in turn influences its efficacy and safety .
Result of Action
Related compounds have been found to exert a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of pyrazole with an appropriate propanol derivative. One common method is the reaction of pyrazole with 1-chloropropan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed:
Oxidation: Formation of 2-(1H-pyrazol-1-yl)propan-1-one.
Reduction: Formation of 2-(1H-pyrazol-1-yl)propane.
Substitution: Formation of 2-(1H-pyrazol-1-yl)propyl halides.
Scientific Research Applications
2-(1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
2-(1H-pyrazol-1-yl)butanol: Similar structure but with a butyl group instead of a propyl group.
1-(1H-pyrazol-1-yl)propan-2-ol: Isomer with the hydroxyl group on the second carbon.
Uniqueness: 2-(1H-pyrazol-1-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-pyrazol-1-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(5-9)8-4-2-3-7-8/h2-4,6,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPLWMNHSXWAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618637 | |
Record name | 2-(1H-Pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191725-73-2 | |
Record name | 2-(1H-Pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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